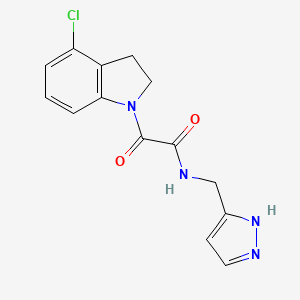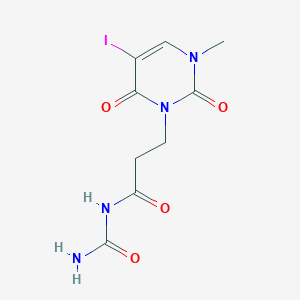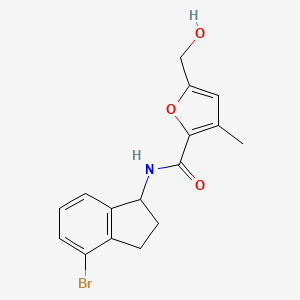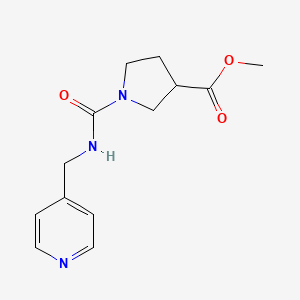
2-(4-chloro-2,3-dihydroindol-1-yl)-2-oxo-N-(1H-pyrazol-5-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2,3-dihydroindol-1-yl)-2-oxo-N-(1H-pyrazol-5-ylmethyl)acetamide is a synthetic organic compound that features a chloro-substituted indole ring, a pyrazole moiety, and an acetamide group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2,3-dihydroindol-1-yl)-2-oxo-N-(1H-pyrazol-5-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring is synthesized through cyclization reactions.
Chlorination: The indole ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Pyrazole Moiety: The pyrazole ring is synthesized separately, often starting from hydrazine derivatives and 1,3-dicarbonyl compounds.
Coupling Reactions: The chlorinated indole and pyrazole moieties are coupled through nucleophilic substitution or other suitable reactions.
Acetamide Formation:
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions might target the carbonyl group in the acetamide moiety.
Substitution: The chloro group on the indole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may be investigated for its potential as a bioactive molecule, including antimicrobial, antiviral, or anticancer properties.
Medicine
Medicinal chemistry applications might explore its potential as a drug candidate, focusing on its interactions with biological targets.
Industry
In the industrial sector, it could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with indole and pyrazole moieties can interact with enzymes, receptors, or nucleic acids, modulating their activity. The chloro group might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloroindol-1-yl)-2-oxoacetamide: Lacks the pyrazole moiety.
2-(2,3-dihydroindol-1-yl)-2-oxo-N-(1H-pyrazol-5-ylmethyl)acetamide: Lacks the chloro substitution.
N-(1H-pyrazol-5-ylmethyl)-2-oxoacetamide: Lacks the indole ring.
Uniqueness
The unique combination of the chloro-substituted indole, pyrazole, and acetamide groups in 2-(4-chloro-2,3-dihydroindol-1-yl)-2-oxo-N-(1H-pyrazol-5-ylmethyl)acetamide may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-chloro-2,3-dihydroindol-1-yl)-2-oxo-N-(1H-pyrazol-5-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2/c15-11-2-1-3-12-10(11)5-7-19(12)14(21)13(20)16-8-9-4-6-17-18-9/h1-4,6H,5,7-8H2,(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJVNHKBVTWVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C(=CC=C2)Cl)C(=O)C(=O)NCC3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-Chlorophenyl)-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-2-methylpropan-1-one](/img/structure/B7052279.png)
![4-[[(6-Cyanopyridin-2-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7052286.png)
![1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-4-(2-methyl-1,3-thiazol-4-yl)butan-1-one](/img/structure/B7052292.png)
![5-Chloro-6-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7052302.png)

![[3,3-Dimethyl-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-1-oxobutan-2-yl]urea](/img/structure/B7052316.png)
![5-Chloro-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7052319.png)
![4-chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-3-oxo-1,2-thiazole-5-carboxamide](/img/structure/B7052326.png)
![1-(4-acetylpiperazin-1-yl)-2-[4-(6-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7052329.png)

![4-cyano-N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7052340.png)
![2-[(4-Bromopyrazol-1-yl)methyl]pentanedinitrile](/img/structure/B7052356.png)
![N-[(3-hydroxyoxolan-3-yl)methyl]-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide](/img/structure/B7052369.png)

